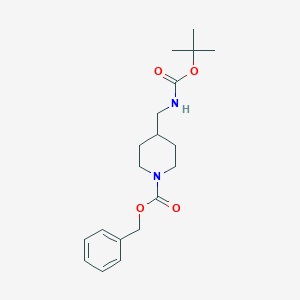

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-N-Cbz-4-N-(Boc-aminomethyl)piperidine” is a protected 4-substituted piperidinecarboxylate . It is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Synthesis Analysis

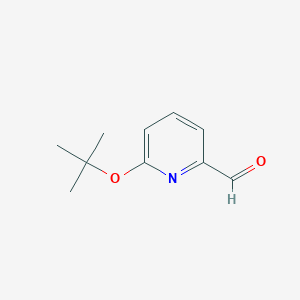

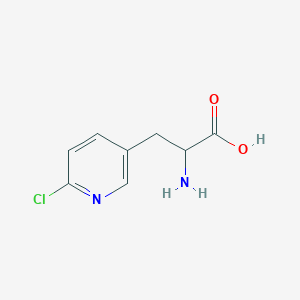

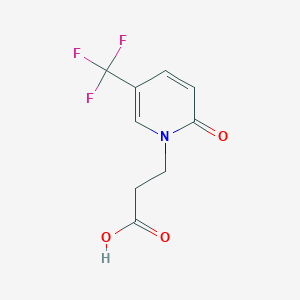

The synthesis of “1-N-Cbz-4-N-(Boc-aminomethyl)piperidine” involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Molecular Structure Analysis

The molecular formula of “1-N-Cbz-4-N-(Boc-aminomethyl)piperidine” is C19H28N2O4 . Its average mass is 348.437 Da and its monoisotopic mass is 348.204895 Da .Chemical Reactions Analysis

The reactions of “1-N-Cbz-4-N-(Boc-aminomethyl)piperidine” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis

The density of “1-N-Cbz-4-N-(Boc-aminomethyl)piperidine” is predicted to be 1.117±0.06 g/cm3 . Its boiling point is predicted to be 484.5±28.0 °C . The refractive index is 1.523 .Wissenschaftliche Forschungsanwendungen

One-Pot Amidation

This compound can be used in a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Synthesis of Amides

The compound can be used in the synthesis of amides, which are important in nature as they provide the main amino acid linkage in peptides and proteins . Amide structures have been frequently found in many natural products and biologically active compounds .

Drug Development

Amide structures, which can be synthesized using this compound, are found in numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors . This makes the compound potentially useful in drug development processes.

Protection of Amines

The compound can be used in the protection of amines, a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions is an important strategy in peptide synthesis .

Merrifield Solid-Phase Peptide Synthesis

N-tert-butoxycarbonyl amino acids, which can be synthesized using this compound, are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions . This is particularly useful in Merrifield solid-phase peptide synthesis .

Green and Eco-Friendly Route

The compound can be used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This is reported in catalyst and solvent-free media under mild reaction conditions .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of amides , which are key components in many biologically active compounds, including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .

Mode of Action

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Biochemical Pathways

The biochemical pathways affected by 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine are related to the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . Therefore, the compound indirectly affects the biochemical pathways involving peptides and proteins.

Result of Action

The result of the action of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Action Environment

The action of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine can be influenced by various environmental factors. For instance, the reactions involving this compound require the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .

Eigenschaften

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERNIFFYYTUKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635043 |

Source

|

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine | |

CAS RN |

172348-56-0 |

Source

|

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)